![molecular formula C14H17Cl B2972757 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287283-40-1](/img/structure/B2972757.png)
1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[111]pentane is a derivative of bicyclo[111]pentane, a compound known for its unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a starting material. A continuous flow process can generate [1.1.1]propellane, which can then be derivatized into various bicyclo[1.1.1]pentane species . This process can achieve throughputs of up to 8.5 mmol/h, providing an efficient method for producing gram quantities of the desired compound .
Industrial Production Methods: Industrial production methods for bicyclo[1.1.1]pentane derivatives often involve photochemical transformations. For instance, a continuous photochemical transformation of [1.1.1]propellane can yield valuable bicyclo[1.1.1]pentane derivatives bearing mixed ester/acyl chloride moieties .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including substitution reactions. The installation of the bicyclo[1.1.1]pentane unit into a chemical entity can be achieved through a radical exchange process .
Common Reagents and Conditions: Common reagents used in the synthesis of bicyclo[1.1.1]pentane derivatives include xanthates, which facilitate the radical exchange process . This process can influence the permeability, aqueous solubility, and in vitro metabolic stability of the resulting compounds .
Major Products: The major products formed from these reactions are functionalized bicyclo[1.1.1]pentane derivatives, which can be used in various applications, including drug design and materials science .
Scientific Research Applications
1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane has several scientific research applications. In medicinal chemistry, bicyclo[1.1.1]pentane derivatives are used as bioisosteres to improve the pharmacokinetic properties of drug molecules . These derivatives can enhance the permeability, aqueous solubility, and metabolic stability of drugs .
In materials science, bicyclo[1.1.1]pentane derivatives are used to create novel materials with unique properties. The three-dimensional structure of bicyclo[1.1.1]pentane provides a rigid framework that can be functionalized to produce materials with specific characteristics .
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways within biological systems. The bicyclo[1.1.1]pentane unit can act as a bioisostere, replacing phenyl rings in drug molecules to improve their pharmacokinetic properties . This replacement can enhance the drug’s ability to permeate cell membranes, increase its solubility in aqueous environments, and improve its metabolic stability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane include other bicyclo[1.1.1]pentane derivatives, such as those functionalized with ester or acyl chloride moieties . These compounds share the same bicyclo[1.1.1]pentane core structure but differ in their functional groups and specific applications.
Uniqueness: The uniqueness of 1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[11The presence of the chloromethyl and ethylphenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-(chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl/c1-2-11-5-3-4-6-12(11)14-7-13(8-14,9-14)10-15/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZCDMMOQMSCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
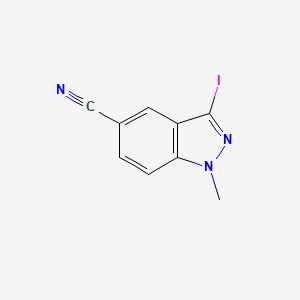
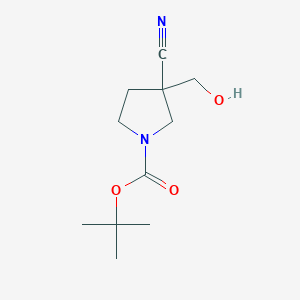
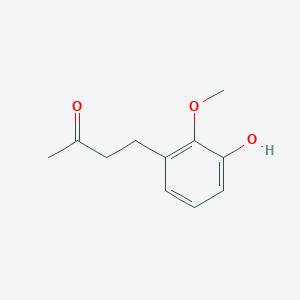
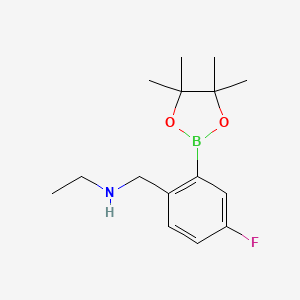
![Ethyl 4-((4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2972682.png)
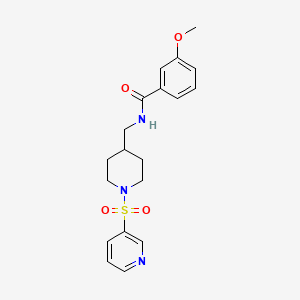

![1-(3-Tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-4-carboxamide](/img/structure/B2972686.png)
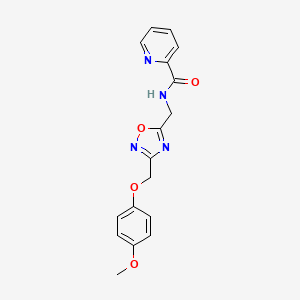
![1-[1-[2-(Thian-4-yloxy)ethyl]triazol-4-yl]propan-1-ol](/img/structure/B2972688.png)
![[(3-Chloro-benzo[b]thiophene-2-carbonyl)-amino]-acetic acid](/img/new.no-structure.jpg)
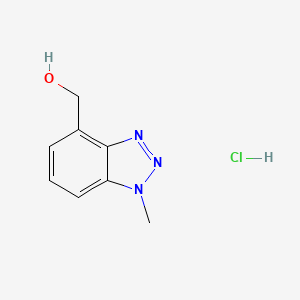
![2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2972694.png)

